6-(Tetrahydro-2-furanylmethoxy)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

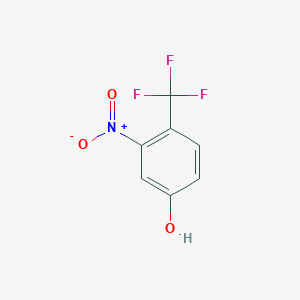

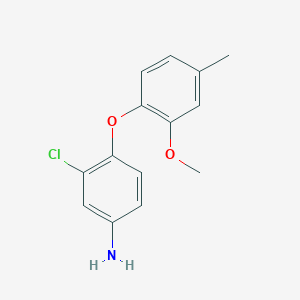

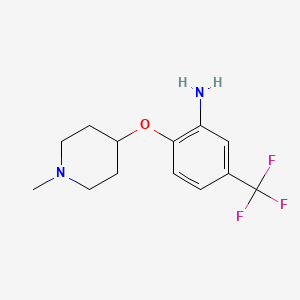

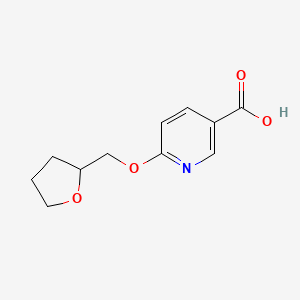

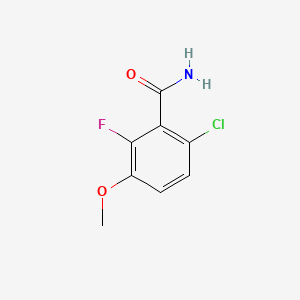

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, also known as 6-(Tetrahydro-2-furanylmethoxy)-2-pyridinecarboxylic acid, is a chemical compound with the molecular formula C11H13NO4 . It is available from various suppliers, including Sigma-Aldrich and ChemicalBook .

Molecular Structure Analysis

The molecular structure of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in the MOL file provided by ChemicalBook .Physical And Chemical Properties Analysis

The molecular weight of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid is 223.23 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Vasorelaxation and Antioxidation Properties

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, a derivative of nicotinic acid, shows potential in vasorelaxation and antioxidation. A study conducted by Prachayasittikul et al. (2010) found that thionicotinic acid analogs, which are structurally related to 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, exhibited vasorelaxant and antioxidant properties. These compounds were shown to induce vasorelaxation in a dose-dependent manner and exhibited antioxidative activity in both DPPH and superoxide dismutase assays. The study suggests that such compounds can be developed as therapeutics due to their vasorelaxant and antioxidant effects (Prachayasittikul et al., 2010).

Lipid-Lowering Properties

Nicotinic acid, the core structure of 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, has been widely recognized for its lipid-lowering properties. For instance, a study by Tunaru et al. (2003) discussed the identification of G-protein-coupled receptors for nicotinic acid, which are involved in its anti-lipolytic effect. This effect is essential in the context of dyslipidemia treatment (Tunaru et al., 2003).

Nicotinic Acid Metabolism

Research on nicotinic acid metabolism has implications for understanding the metabolic pathway of its derivatives like 6-(Tetrahydro-2-furanylmethoxy)nicotinic acid. Tsai et al. (1966) demonstrated that 6-hydroxynicotinic acid is an intermediate in the degradation of nicotinic acid by certain bacteria, indicating a complex metabolic pathway for nicotinic acid and its derivatives (Tsai et al., 1966).

Application in Atherosclerosis Treatment

The derivative's parent compound, nicotinic acid, has been studied for its role in atherosclerosis treatment. Lukasova et al. (2011) found that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor expressed in immune cells. This implies potential therapeutic uses of its derivatives in treating cardiovascular diseases (Lukasova et al., 2011).

properties

IUPAC Name |

6-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)8-3-4-10(12-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZPJTYJAGKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)